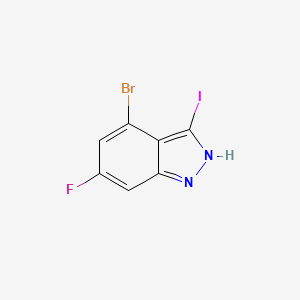

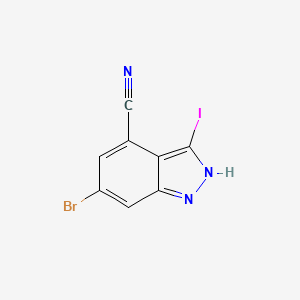

6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Vue d'ensemble

Description

6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H3BrIN3 and its molecular weight is 347.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications anticancéreuses

6-Bromo-3-iodo-1H-indazole-4-carbonitrile : et ses dérivés ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. La capacité du composé à inhiber la viabilité de diverses lignées cellulaires cancéreuses humaines, telles que le foie, le sein et la leucémie, a été évaluée à l'aide de tests comme le test de réduction du MTT . Ces dérivés d'indazole peuvent interférer avec la prolifération des cellules cancéreuses et s'avèrent prometteurs en tant qu'agents thérapeutiques contre différents types de cancer.

Propriétés antiangiogéniques

Les composés d'indazole, y compris les dérivés de This compound, ont montré un potentiel dans l'inhibition des cytokines proangiogéniques associées au développement tumoral . En ciblant et en inhibant ces cytokines, les composés peuvent empêcher la formation de nouveaux vaisseaux sanguins qui fournissent des nutriments aux tumeurs, les affamant efficacement et limitant leur croissance.

Activités antioxydantes

Les propriétés antioxydantes des dérivés d'indazole sont remarquables. Ils ont été évalués pour leur capacité à piéger divers radicaux, tels que les radicaux DPPH, hydroxyle et superoxyde . Ces activités antioxydantes sont significatives car elles peuvent protéger les cellules du stress oxydatif, qui est impliqué dans de nombreuses maladies, notamment le cancer et les maladies neurodégénératives.

Effets anti-inflammatoires et antibactériens

Les composés d'indazole sont connus pour leurs effets anti-inflammatoires et antibactériens . Ces propriétés les rendent précieux dans le développement de nouveaux médicaments pouvant traiter les maladies inflammatoires et les infections bactériennes. Le motif structurel de l'indazole est présent dans plusieurs médicaments commercialisés, soulignant son importance en chimie médicinale.

Synthèse de composés hétérocycliques

La synthèse de composés hétérocycliques, en particulier des indazoles, est une application significative de This compound . Il peut être utilisé comme précurseur dans diverses approches synthétiques, y compris les réactions catalysées par les métaux de transition et les réactions de cyclisation réductrices, pour produire une grande variété de composés d'indazole.

Traitement des maladies respiratoires

Les dérivés d'indazole ont été utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ, qui est une cible prometteuse pour le traitement des maladies respiratoires . En inhibant cette kinase, les composés d'indazole peuvent moduler la réponse immunitaire et fournir des avantages thérapeutiques pour les affections respiratoires.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Relevant Papers

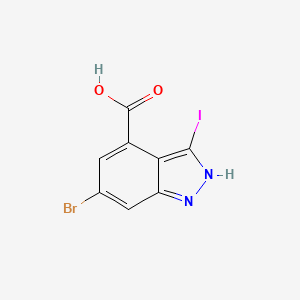

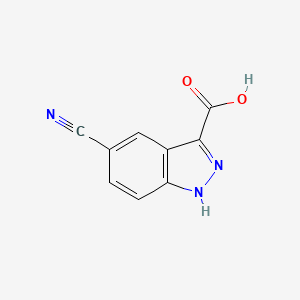

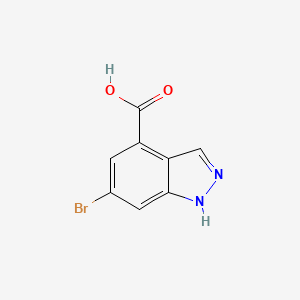

One relevant paper is "Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents" . This paper discusses the synthesis of a series of novel indazole derivatives and their evaluation for anticancer, antiangiogenic, and antioxidant activities .

Mécanisme D'action

Target of Action

Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .

Mode of Action

It’s worth noting that indazole derivatives have been found to interact with proangiogenic cytokines associated with tumor development . This interaction can lead to the inhibition of these cytokines, thereby potentially reducing tumor growth .

Biochemical Pathways

Indazole derivatives have been found to exhibit antioxidant activities, suggesting they may interact with pathways involving reactive oxygen species .

Pharmacokinetics

The compound’s physical properties such as its density (24±01 g/cm3) and boiling point (4131±250 °C at 760 mmHg) have been reported . These properties could potentially impact the compound’s bioavailability.

Result of Action

Similar indazole derivatives have shown inhibitory activity on the viability of various human cancer cell lines . This suggests that 6-Bromo-3-iodo-1H-indazole-4-carbonitrile may also have potential anticancer effects.

Action Environment

It’s worth noting that the compound should be stored in sealed vessels, preferably refrigerated . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

6-Bromo-3-iodo-1H-indazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes, leading to changes in their activity. Additionally, this compound may interact with proteins involved in signal transduction, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution to target sites .

Propriétés

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYXMYGJRVQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646747 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-60-8 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.